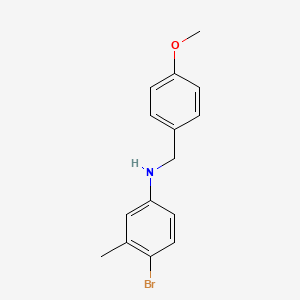

![molecular formula C14H14N2O3S B5747993 4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5747993.png)

4-[methyl(phenylsulfonyl)amino]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[methyl(phenylsulfonyl)amino]benzamide” is a chemical compound with the molecular formula C14H14N2O3S . It is a derivative of benzamide, which is an organic compound consisting of a carboxamide functional group attached to a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, a continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain the product . Another study reported the synthesis of benzamide derivatives through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Scientific Research Applications

Organic Chemistry Research

“4-[methyl(phenylsulfonyl)amino]benzamide” is a crucial building block in organic chemistry . It’s used in reactions at the benzylic position, which is a common reaction in organic synthesis . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Continuous Synthesis in Microflow Systems

This compound has been synthesized in a continuous flow microreactor system . The system was developed to determine intrinsic reaction kinetics parameters . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .

Medicinal Chemistry

“4-[methyl(phenylsulfonyl)amino]benzamide” is a crucial raw material and intermediate in the synthesis of many drug candidates . It has a wide range of applications in medicinal chemistry .

Anti-Inflammatory Applications

A similar compound, “N-(2,4-dichlorobenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide”, has been shown to have anti-inflammatory properties. It’s plausible that “4-[methyl(phenylsulfonyl)amino]benzamide” could have similar applications.

Anti-Tumor Applications

“N-(2,4-dichlorobenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide” has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. “4-[methyl(phenylsulfonyl)amino]benzamide” may have similar anti-tumor applications.

Anti-Diabetic Applications

“N-(2,4-dichlorobenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide” has been shown to have anti-diabetic properties. It’s possible that “4-[methyl(phenylsulfonyl)amino]benzamide” could be used in similar applications.

Safety and Hazards

properties

IUPAC Name |

4-[benzenesulfonyl(methyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-16(12-9-7-11(8-10-12)14(15)17)20(18,19)13-5-3-2-4-6-13/h2-10H,1H3,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJFCRCALWIOFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)C(=O)N)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5747914.png)

![2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B5747922.png)

![N-(3,4-dimethylphenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5747930.png)

![1-[(4-bromophenyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5747938.png)

![5-methyl-N-[(phenylsulfonyl)carbonyl]-2,1,3-benzothiadiazol-4-amine](/img/structure/B5747960.png)

![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile](/img/structure/B5747961.png)

![7-methyl-5-phenyl-2-(1-piperidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5747965.png)

![4,6-dimethyl-2-[(2-methyl-2-propen-1-yl)thio]nicotinonitrile](/img/structure/B5747978.png)

![6-ethyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5747998.png)

![N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5748021.png)